N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide
Description
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazole ring, and a sulfonyl group, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3S/c1-12(21-7-3-6-16-21)15(22)18-13-4-8-20(9-5-13)25(23,24)14-10-17-19(2)11-14/h3,6-7,10-13H,4-5,8-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGPAVSSDGZMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of 1-methylpyrazole: This can be achieved by reacting hydrazine with acetylacetone under acidic conditions.
Synthesis of piperidine derivative: The piperidine ring can be functionalized with a sulfonyl group through sulfonylation reactions using sulfonyl chlorides.
Coupling reactions: The final step involves coupling the 1-methylpyrazole and the sulfonylpiperidine intermediates with a suitable linker, such as a propanamide group, under appropriate conditions like the use of coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) to ensure consistent product quality.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base (e.g., triethylamine).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole rings may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine
- N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-(methylthio)pyridin-4-amine
Uniqueness
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and piperidine rings, along with the sulfonyl group, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
